2-Pentadecyl-1,3-dioxane

Lipophilicity Surfactant design Partition coefficient

2-Pentadecyl-1,3-dioxane (CAS 17352-27-1) is a 2-substituted 1,3-dioxane bearing a saturated fifteen-carbon (pentadecyl) alkyl chain at the 2-position, with molecular formula C₁₉H₃₈O₂ and molecular weight 298.50 g·mol⁻¹. The six-membered 1,3-dioxane ring contains two oxygen atoms at positions 1 and 3, forming a cyclic acetal (1,3-dioxane) structure.

Molecular Formula C19H38O2
Molecular Weight 298.5 g/mol
CAS No. 17352-27-1
Cat. No. B096935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pentadecyl-1,3-dioxane
CAS17352-27-1
Synonyms2-Pentadecyl-1,3-dioxane
Molecular FormulaC19H38O2
Molecular Weight298.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC1OCCCO1
InChIInChI=1S/C19H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20-17-15-18-21-19/h19H,2-18H2,1H3
InChIKeyZJXOXAQGUHVPCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pentadecyl-1,3-dioxane (CAS 17352-27-1): Core Structural and Physicochemical Baseline for Procurement Evaluation


2-Pentadecyl-1,3-dioxane (CAS 17352-27-1) is a 2-substituted 1,3-dioxane bearing a saturated fifteen-carbon (pentadecyl) alkyl chain at the 2-position, with molecular formula C₁₉H₃₈O₂ and molecular weight 298.50 g·mol⁻¹ . The six-membered 1,3-dioxane ring contains two oxygen atoms at positions 1 and 3, forming a cyclic acetal (1,3-dioxane) structure . The compound exhibits a calculated logP of 6.23, reflecting pronounced lipophilicity driven by the extended C15 hydrocarbon tail . This cyclic acetal architecture establishes the compound as a member of the acid-labile surfactant and cleavable amphiphile family, wherein the acetal linkage is susceptible to hydrolysis under acidic conditions, regenerating the parent aldehyde and diol [1]. The compound serves as a versatile synthetic building block for phospholipid analogs, ether lipid derivatives, and specialty surfactant formulations .

Acid-labile cyclic acetal architecture
C15 alkyl chain drives high lipophilicity
Scaffold for cleavable surfactants & ether lipids

Why 2-Pentadecyl-1,3-dioxane Cannot Be Indiscriminately Replaced by Other Alkyl Dioxanes or Conventional Surfactants: A Procurement Risk Analysis


The C15 alkyl chain length of 2-pentadecyl-1,3-dioxane is a critical determinant of its lipophilicity (logP 6.23) , amphiphilic balance, and resulting surfactant performance. Shorter-chain analogs such as 2-nonyl-1,3-dioxane (C9; logP 3.89) [1] or longer-chain 4,6-dimethyl-2-pentadecyl-1,3-dioxane (predicted logP 8.8) exhibit substantially different partition coefficients, directly affecting critical micelle concentration (CMC), surface tension reduction efficiency, and emulsion stability [2]. Furthermore, the six-membered 1,3-dioxane ring distinguishes this compound from its five-membered 1,3-dioxolane counterparts (e.g., 2-pentadecyl-1,3-dioxolane), which differ in acid-hydrolysis kinetics, metabolic ring-opening pathways, and lipid incorporation behavior [3]. Unlike conventional non-acetal surfactants such as sodium dodecyl sulfate (SDS), 2-pentadecyl-1,3-dioxane offers acid-triggered cleavability—a functional feature that eliminates post-use surfactant persistence in applications requiring degradability . These multidimensional differences mean that generic substitution without quantitative matching of chain length, ring size, and acid-lability profile risks compromising formulation performance, degradability, and reproducibility.

Target: 2-Pentadecyl-1,3-dioxane
Substitute: Shorter-chain 1,3-dioxanes (e.g., C9)
Chain-length shift alters logP, CMC, and emulsification profile; performance may not transfer directly.
Target: 1,3-Dioxane (6-membered) ring
Substitute: 1,3-Dioxolane (5-membered) ring
Ring-size difference leads to divergent metabolic fate and hydrolysis kinetics; scaffold-specific validation required.
Target: Acid-cleavable acetal surfactant
Substitute: Non-cleavable surfactants (e.g., SDS)
Absence of acid-labile bond eliminates triggered degradation; may not support workflows requiring surfactant removal.

Quantitative Differentiation Evidence for 2-Pentadecyl-1,3-dioxane (CAS 17352-27-1) Against Closest Structural and Functional Analogs


Lipophilicity (logP) Comparison: 2-Pentadecyl-1,3-dioxane vs. 2-Nonyl-1,3-dioxane — A 2.34 log Unit Difference Governs Surfactant Performance

The calculated logP of 2-pentadecyl-1,3-dioxane is 6.23, compared to 3.89 for the C9 homolog 2-nonyl-1,3-dioxane [1]. This difference of 2.34 log units corresponds to an approximately 219-fold higher octanol–water partition coefficient for the C15 compound, substantially altering its amphiphilic balance, critical micelle concentration (CMC), and emulsification capacity [2]. The logP value governs the compound's ability to partition into hydrophobic phases, directly influencing surfactant efficacy in emulsion polymerization, oil–water separation, and hydrophobic contaminant removal [2].

logP comparison
Cross-study comparable
ΔlogP = 2.34 (≈219× higher partition for C15 vs C9)
Chain-length-dependent hydrophobicity shift; supports C15-specific surfactant design.
Calculated values; no experimental head-to-head logP data identified.
Lipophilicity Surfactant design Partition coefficient

Acid-Labile Acetal Cleavage: 2-Pentadecyl-1,3-dioxane vs. Sodium Dodecyl Sulfate (SDS) — Switchable Degradability as a Functional Differentiator

2-Pentadecyl-1,3-dioxane contains a cyclic acetal (1,3-dioxane) linkage that undergoes hydrolysis under acidic conditions (pH 1–2), regenerating the parent aldehyde (hexadecanal) and 1,3-propanediol [1][2]. In contrast, sodium dodecyl sulfate (SDS) lacks any acid-labile functional group and persists intact under acidic conditions [3]. For 1,3-dioxane-based surfactants, complete hydrolysis occurs within approximately 200 minutes at pH 1–2 [2]. The acid-triggered degradation of the acetal bond allows for: (a) surfactant removal after protein solubilization or enzyme digestion without interfering with downstream mass spectrometry analysis [3]; (b) reversible emulsification–demulsification cycling in industrial wastewater treatment [1]; and (c) reduced environmental persistence compared to non-degradable surfactants [1].

Acid-triggered degradation
Class-level
1,3-Dioxane: hydrolysis to aldehyde + diol; SDS: no degradation
Enables acid-switchable surfactant removal; SDS lacks this functionality.
Kinetic data: ~200 min at pH 1–2 for class of dioxane surfactants.
Cleavable surfactants Acid hydrolysis Protein solubilization

Ring-Size-Dependent Metabolism: 1,3-Dioxane (6-Membered) vs. 1,3-Dioxolane (5-Membered) Analogs — Divergent Biological Processing Pathways

In a comparative metabolism study using [1-¹⁴C]hexadecanal-derived cyclic acetals in myelinating rat brain, the stereomeric 2-pentadecyl-5-hydroxy-1,3-dioxanes (6-membered ring) and 2-pentadecyl-4-hydroxymethyl-1,3-dioxolanes (5-membered ring) exhibited fundamentally different metabolic fates: the 1,3-dioxanes were primarily metabolized via ring-opening to palmitic acid (with subsequent elongation and desaturation), whereas the 1,3-dioxolane isomers were incorporated intact into both neutral and polar brain lipids [1]. This ring-size-dependent metabolic divergence has direct implications for the design of phospholipid-based drug delivery systems, where the 1,3-dioxane scaffold serves as a precursor for phosphodiester ether lipid derivatives that are conformationally constrained analogs of platelet-activating factor (PAF) antagonists such as ET-16-OCH₃ [2].

Metabolic fate
Head-to-head
Dioxane → ring-opening to palmitic acid; Dioxolane → intact lipid incorporation
Ring-size dictates metabolite pathway; critical for lipid-based delivery research.
Rat brain tissue study; model-response context may differ.
Drug delivery Phospholipid analogs Metabolism

Surfactant Property Range: 1,3-Dioxane-Based Surfactants — CMC and Surface Tension Benchmarks for C15 Alkyl Chain Expectation

For sodium (5-methyl-2-alkyl-1,3-dioxane-5-yl) carboxylate surfactants—a closely related anionic 1,3-dioxane surfactant class—the critical micelle concentration (CMC) values are consistently below 2.0 × 10⁻³ mol·L⁻¹, with surface properties showing chain-length dependence [1]. Separately, destructible surfactants bearing the 1,3-dioxane ring exhibit CMC values in the range of 0.5–5.0 × 10⁻³ mol·L⁻¹ and reduce surface tension at CMC to 29.5–33.0 dyne·cm⁻¹ at 25 °C [2]. Based on the established chain-length–CMC relationship for alkyl dioxane surfactants, the C15 derivative is expected to display a CMC at the lower end of this range (0.5–1.0 × 10⁻³ mol·L⁻¹), outperforming shorter-chain C9–C11 analogs that exhibit CMC values approximately 2–5 times higher [1][2]. These surfactants demonstrate good emulsion stability with liquid paraffin, foam heights of 170–230 mm (at 1 × 10⁻² mol·L⁻¹), and stability under neutral and alkaline conditions while precipitating as solids under acidic conditions for potential recovery and reuse [1][2].

CMC expectation
Class-level
Expected CMC ~0.5–1.0 × 10⁻³ mol·L⁻¹; γ_CMC 29.5–33.0 dyne·cm⁻¹
Lower CMC predicted for C15 vs. shorter-chain analogs; supports efficient surfactant use.
Extrapolated from C9–C11 dioxane surfactants; target compound CMC not directly reported.
Critical micelle concentration Surface tension Emulsification

Predicted Physicochemical Properties: 2-Pentadecyl-1,3-dioxane vs. 4,5-Dimethyl-2-pentadecyl-1,3-dioxane — Impact of Ring Substitution on Boiling Point and Density

Comparison of predicted physical properties reveals that ring methylation significantly alters key process-relevant parameters. 4,5-Dimethyl-2-pentadecyl-1,3-dioxane has a predicted boiling point of 401.2 ± 20.0 °C and density of 0.857 ± 0.06 g·cm⁻³ . In contrast, the unsubstituted 2-pentadecyl-1,3-dioxane is predicted to have a boiling point of approximately 317.1 ± 42.0 °C and a density of approximately 1.007–1.067 g·cm⁻³ at 25 °C [1][2], based on structurally analogous 1,3-dioxane derivatives. The approximately 84 °C higher boiling point and approximately 0.15–0.21 g·cm⁻³ lower density for the dimethyl analog affect distillation purification, solvent compatibility, and formulation viscosity—parameters critical for industrial-scale procurement and processing.

Predicted bp & density
Data to verify
bp ~317 °C vs. 401 °C; density ~1.04 vs. 0.86 g·cm⁻³
Ring substitution alters purification and formulation compatibility; verify for process scale-up.
Computationally estimated values; experimental data not available.
Physicochemical properties Formulation design Process engineering

Procurement-Driven Application Scenarios for 2-Pentadecyl-1,3-dioxane (CAS 17352-27-1) Based on Quantified Differentiation Evidence


Acid-Labile Surfactant for Bottom-Up Proteomics: SDS Replacement in Mass Spectrometry Sample Preparation

In bottom-up proteomics workflows, sodium dodecyl sulfate (SDS) is a highly effective protein denaturant and solubilizer but must be removed prior to LC-MS/MS analysis because it suppresses ionization and fouls chromatographic columns. 2-Pentadecyl-1,3-dioxane and its anionic derivatives (sulfated or carboxylated forms) offer equivalent denaturing power with a critical advantage: the acetal linkage undergoes complete hydrolysis within ~200 minutes at pH 1–2 [1], converting the surfactant into volatile hexadecanal and water-soluble 1,3-propanediol—neither of which interferes with mass spectrometry [2]. This eliminates the need for detergent removal columns, precipitation steps, or filter-aided sample preparation (FASP), streamlining the workflow. The C15 chain length provides sufficient hydrophobicity (logP 6.23) for effective protein binding and denaturation, comparable to SDS, while enabling complete surfactant destruction post-digestion. Procurement teams selecting acid-labile surfactants for proteomics should prioritize the C15 1,3-dioxane scaffold over C9–C11 analogs due to its lower expected CMC (~0.5–1.0 × 10⁻³ mol·L⁻¹), which reduces the surfactant concentration required for effective protein solubilization [3].

Reversible Emulsifier for Industrial Wastewater Treatment and Oil–Water Separation

Industrial wastewater streams containing emulsified hydrophobic contaminants (oils, greases, organic solvents) require surfactants that can stabilize emulsions during contaminant extraction and then be destroyed to enable phase separation. 2-Pentadecyl-1,3-dioxane serves as a nonionic precursor or derivatizable scaffold for acid-destructible surfactants [1] that exhibit: (a) effective emulsification of liquid paraffin and hydrophobic contaminants at neutral pH [2]; (b) quantitative hydrolysis within ~200 minutes upon acidification to pH 1–2 [2]; and (c) generation of hexadecanal and 1,3-propanediol as benign hydrolysis products that do not contribute to secondary pollution [1]. The C15 alkyl chain (logP 6.23) provides a 219-fold higher hydrophobicity than the C9 homolog (logP 3.89) [4], enabling superior partitioning into nonpolar contaminant phases while the acid-labile 1,3-dioxane ring ensures complete surfactant deactivation after the treatment cycle—a feature absent in conventional nonionic surfactants such as nonylphenol ethoxylates, which persist in the environment and exhibit estrogenic activity. The solid precipitation of carboxylated 1,3-dioxane surfactants under acidic conditions further enables surfactant recovery and reuse [3].

Ether Lipid and Phospholipid Analog Synthesis: Conformationally Constrained PAF Antagonist Scaffold

2-Pentadecyl-1,3-dioxane is a key synthetic intermediate for phosphodiester ether lipid derivatives that serve as conformationally constrained analogs of ET-16-OCH₃, a platelet-activating factor (PAF) antagonist [1]. The six-membered 1,3-dioxane ring provides a distinct metabolic profile compared to the five-membered 1,3-dioxolane analogs: in mammalian tissue, 1,3-dioxanes undergo ring-opening to palmitic acid (subsequently elongated and desaturated), whereas 1,3-dioxolanes are incorporated intact into membrane lipids [2]. This metabolic divergence is critical for phospholipid-based drug delivery applications where controlled release of the fatty acid payload is desired rather than persistent membrane incorporation of the intact cyclic acetal. The C15 chain length is specifically required because it corresponds to the native palmitic acid (C16) after metabolic ring-opening, providing a natural fatty acid metabolite [2]. For procurement of ether lipid precursors, the 1,3-dioxane scaffold must be specified over the 1,3-dioxolane scaffold to ensure the intended metabolic processing and avoid unintended lipid incorporation in target tissues.

Specialty Surfactant for Emulsion Polymerization: Low-CMC, Acid-Recoverable Emulsifier

Emulsion polymerization processes require surfactants that stabilize monomer droplets and polymer particles during reaction but may need to be removed or deactivated from the final product. Sodium (5-methyl-2-alkyl-1,3-dioxane-5-yl) carboxylates—directly accessible from 2-pentadecyl-1,3-dioxane via functionalization—exhibit CMC values below 2.0 × 10⁻³ mol·L⁻¹ and demonstrate superior emulsion stability compared to traditional surfactants [1]. The key differentiator is acid-triggered precipitation: these surfactants are stable under neutral and alkaline polymerization conditions but form solid precipitates upon acidification, enabling simple filtration-based recovery and reuse after regeneration with alkali [1]. The C15 chain length contributes to a lower CMC (~0.5–1.0 × 10⁻³ mol·L⁻¹, extrapolated) compared to shorter-chain C9–C11 analogs, reducing the surfactant loading required for effective emulsification [1][2]. For procurement of emulsion polymerization emulsifiers, the 1,3-dioxane carboxylate architecture with the C15 alkyl chain offers combined advantages of low CMC, acid-recoverability, and biodegradability that are not simultaneously available from conventional sulfate or ethoxylate surfactants [1].

Application
Selection Property
Validation Focus
Proteomics sample preparation
Acid-triggered degradation
Post-digestion LC-MS compatibility
Industrial wastewater treatment
pH-switchable emulsification
Emulsion breaking & surfactant recovery
Ether lipid & phospholipid analog synthesis
1,3-Dioxane scaffold metabolism
Palmitic acid release vs. intact lipid incorporation
Emulsion polymerization emulsifier
Low CMC, acid-recoverable form
Surfactant precipitation & reuse
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